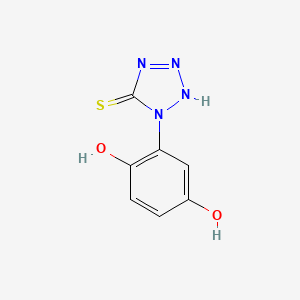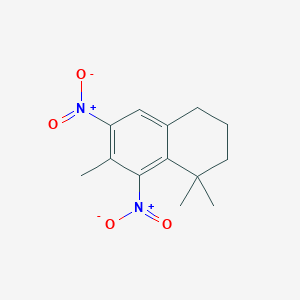
1,1'-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) is a compound that belongs to the class of frustrated Lewis pairs (FLPs). This compound is notable for its ability to activate small molecules such as hydrogen, making it a valuable tool in various chemical reactions and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a chloroborane precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of inert atmospheres and specific solvents to maintain the stability of the reactants and products .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Industrial processes would also incorporate safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) undergoes various types of chemical reactions, including:
Hydrogen Activation: This compound can reversibly activate hydrogen molecules, forming zwitterionic products.
Substitution Reactions: It can participate in substitution reactions where the chloroborane moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrogen Activation: Typically carried out at room temperature in the presence of hydrogen gas.
Substitution Reactions: These reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products Formed
Hydrogen Activation: The major product is a zwitterionic species formed by the addition of hydrogen to the FLP system.
Substitution Reactions: The products vary depending on the substituents introduced during the reaction.
Applications De Recherche Scientifique
1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) has several applications in scientific research:
Chemistry: Used as a catalyst in hydrogenation reactions and other transformations involving small molecule activation.
Medicine: Investigated for its role in drug development, particularly in the synthesis of complex organic molecules.
Industry: Utilized in the production of fine chemicals and materials that require precise control over molecular activation and transformation.
Mécanisme D'action
The mechanism of action of 1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) involves the interaction between the boron and nitrogen atoms in the compound, creating a frustrated Lewis pair. This unique arrangement allows the compound to activate small molecules such as hydrogen by forming a zwitterionic intermediate. The molecular targets and pathways involved include the reversible formation and dissociation of hydrogen bonds, which are crucial for its catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,2,6,6-tetramethyl-1-oxidaneyl)piperidin-4-yl: Another compound containing the 2,2,6,6-tetramethylpiperidine moiety, used in similar catalytic applications.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yloxy): A stable nitroxyl radical used in oxidation reactions.
Uniqueness
1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) is unique due to its ability to form a frustrated Lewis pair, which allows it to activate small molecules like hydrogen efficiently. This property distinguishes it from other similar compounds that may not exhibit the same level of reactivity or versatility in catalytic applications .
Propriétés
| 91923-16-9 | |
Formule moléculaire |
C18H36BClN2 |
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
chloro-bis(2,2,6,6-tetramethylpiperidin-1-yl)borane |
InChI |
InChI=1S/C18H36BClN2/c1-15(2)11-9-12-16(3,4)21(15)19(20)22-17(5,6)13-10-14-18(22,7)8/h9-14H2,1-8H3 |
Clé InChI |
SIDRZCGWPAZSCZ-UHFFFAOYSA-N |
SMILES canonique |
B(N1C(CCCC1(C)C)(C)C)(N2C(CCCC2(C)C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)


![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)

![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)
